molecular formula C8H13N3 B13175219 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine

1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine

Cat. No.: B13175219
M. Wt: 151.21 g/mol
InChI Key: UMYPTZYLGOLSLE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to introduce the cyclopropylmethyl group . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions are employed to introduce the cyclopropylmethyl group efficiently . The use of continuous flow reactors can also enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the cyclopropylmethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances the compound’s potential as a research tool and therapeutic agent.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)4-7-2-3-7/h5,7H,2-4,9H2,1H3

InChI Key

UMYPTZYLGOLSLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2CC2

Origin of Product

United States

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